
2,5-Dimethylfuran-d6
Overview
Description
2,5-Dimethylfuran-d6 (C₆D₆O) is the deuterated analog of 2,5-dimethylfuran (DMF, C₆H₈O), where all six hydrogen atoms in the methyl groups are replaced with deuterium. This isotopic labeling makes it invaluable in mechanistic studies, pharmacokinetics, and spectroscopic analyses (e.g., NMR or mass spectrometry), as deuterium substitution minimizes interference from proton signals while retaining chemical behavior . The non-deuterated form, DMF (CAS 625-86-5), is a biofuel candidate due to its high energy density (30–35 kJ/cm³) and low oxygen content, derived from biomass conversion . Key properties of DMF include a boiling point of ~94°C, vapor pressure of 40 mmHg at 20°C, and flammability (autoignition temperature: 305°C) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethylfuran-d6 typically involves the deuteration of 2,5-Dimethylfuran. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is carried out under high pressure and elevated temperatures to ensure complete deuteration .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous flow of 2,5-Dimethylfuran and deuterium gas over a catalyst bed in a reactor. The reaction conditions are optimized to maximize yield and purity, ensuring the efficient production of the deuterated compound .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dimethylfuran-d6 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,5-dimethylfuran-2,5-dicarboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert it to 2,5-dimethyltetrahydrofuran using hydrogen gas (H2) and a suitable catalyst.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the furan ring, such as halogenation using bromine (Br2) or chlorination using chlorine (Cl2).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 2,5-Dimethylfuran-2,5-dicarboxylic acid.
Reduction: 2,5-Dimethyltetrahydrofuran.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
Biofuel Applications
High Energy Density and Octane Rating
2,5-Dimethylfuran is recognized for its potential as a biofuel due to its high energy density (approximately 30 kJ/cm³) and a research octane number (RON) of 119, which makes it comparable to gasoline . DMF-d6 can serve as an effective tracer in studies examining the combustion properties of biofuels. Its immiscibility with water allows for easier blending with gasoline compared to ethanol, enhancing its viability as a liquid fuel alternative .
Production from Biomass
The synthesis of DMF from renewable sources such as carbohydrates (e.g., fructose) has been extensively researched. Methods involve catalytic processes that convert biomass into DMF through dehydration and hydrogenation steps . These processes are critical for developing sustainable fuel alternatives that reduce reliance on fossil fuels.
Analytical Chemistry
Use as an Internal Standard
DMF-d6 is employed as an internal standard in gas chromatography and mass spectrometry analyses. Its isotopic labeling allows for precise quantification of other compounds without interference from natural isotopic variations . For instance, it has been used to improve the accuracy of quantifying alkylfurans in food products by providing a reliable reference point during analytical procedures .
Method Development
Recent studies have developed analytical methods utilizing DMF-d6 to separate and quantify isomers like 2-ethylfuran and 2,5-dimethylfuran. These methods enhance the sensitivity and specificity of detection in complex matrices such as food and beverages . The complete chromatographic separation achieved using DMF-d6 demonstrates its utility in refining analytical techniques.
Research Applications
Model Compound in Catalysis Studies
DMF-d6 serves as a model compound in various catalytic studies aimed at understanding reaction mechanisms and optimizing conditions for the conversion of biomass-derived feedstocks into valuable chemicals. For example, research involving nickel-molybdenum sulfide catalysts has shown that DMF can be produced with high yields under mild conditions . Such studies are crucial for advancing the field of green chemistry.
Hydrodeoxygenation Studies
In hydrodeoxygenation processes, DMF-d6 is utilized to investigate the removal of oxygen from biomass-derived compounds. Its deuterated nature allows researchers to trace reaction pathways and understand the kinetics involved in these transformations . This application is vital for improving the efficiency of converting renewable resources into hydrocarbons.
Case Studies
Mechanism of Action
The mechanism of action of 2,5-Dimethylfuran-d6 primarily involves its role as a stable isotope-labeled compound. In NMR spectroscopy, the deuterium atoms provide distinct signals that help in the identification and quantification of other compounds in a mixture. The deuterium atoms do not participate in chemical reactions, making the compound inert and stable under various conditions .
Comparison with Similar Compounds
Structural and Functional Analogues
2,5-Dimethyltetrahydrofuran (CAS 534-22-5)
- Structure : Saturated tetrahydrofuran ring with methyl groups at positions 2 and 3.
- Properties : Higher boiling point (~118°C) due to reduced ring strain and increased van der Waals interactions.
- Applications : Solvent in organic synthesis; stabilized with BHT to prevent oxidation .
- Comparison : Unlike DMF-d6, the saturated structure reduces aromaticity, lowering reactivity in electrophilic substitutions but enhancing stability under acidic conditions .
3-Acetyl-2,5-dimethylfuran (CAS 105855-03-6)
- Structure : DMF derivative with an acetyl group at position 3.
- Properties : Increased polarity due to the ketone group, altering solubility (more hydrophilic).
- Applications : Flavoring agent (caramel-like aroma) in food additives .
- Comparison : The acetyl group introduces electrophilic sites, making it more reactive in nucleophilic additions compared to DMF-d6 .
Deuterated and Isotopic Variants
2-Methylfuran-d3 (CAS 111946-46-4)
- Structure: Monomethyl-deuterated furan.
- Properties : Lower molecular symmetry than DMF-d6, resulting in distinct NMR splitting patterns.
- Applications : Tracer in metabolic studies of furan derivatives .
- Comparison : Reduced steric hindrance compared to DMF-d6, enabling faster reaction kinetics in hydrogenation studies .
Substituted Dihydrofurans
2,5-Dimethoxy-2,5-dihydrofuran (CAS 332-77-4)
- Structure: Non-aromatic dihydrofuran with methoxy groups.
- Properties: Reactive diene in Diels-Alder reactions; hydrolyzes to form 2(5H)-furanones .
- Applications : Synthetic precursor to bioactive compounds (e.g., antiviral agents) .
- Comparison : The loss of aromaticity increases susceptibility to ring-opening reactions, unlike DMF-d6, which retains aromatic stability .
3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran
- Structure : Brominated dihydrofuran with bulky phenyl groups.
- Properties : High crystallinity due to Br⋯Br and C–H⋯H interactions; thermally stable up to 250°C .
- Applications : Model compound for studying halogen bonding in crystal engineering .
- Comparison : Bulky substituents hinder reactivity, contrasting with DMF-d6’s simpler structure optimized for catalytic transformations .
Data Table: Key Properties of DMF-d6 and Analogues
Compound | CAS Number | Molecular Formula | Boiling Point (°C) | Key Applications | Reactivity Insights |
---|---|---|---|---|---|
2,5-Dimethylfuran-d6 | Not provided | C₆D₆O | ~94 (est.) | Isotopic tracer, mechanistic studies | Aromatic stability; deuterium labeling |
2,5-Dimethylfuran | 625-86-5 | C₆H₈O | 94 | Biofuel precursor, solvent | Electrophilic substitution |
2,5-Dimethyltetrahydrofuran | 534-22-5 | C₆H₁₂O | 118 | Solvent, stabilizer | Resistant to ring-opening |
3-Acetyl-2,5-dimethylfuran | 105855-03-6 | C₈H₁₀O₂ | 210 (est.) | Flavoring agent | Nucleophilic addition at ketone |
2,5-Dimethoxy-2,5-dihydrofuran | 332-77-4 | C₆H₁₀O₃ | 185 | Furanone synthesis | Diels-Alder reactivity |
Notes and Limitations
- Data gaps exist for DMF-d6’s exact physical properties (e.g., boiling point), requiring extrapolation from non-deuterated DMF .
- Evidence for brominated dihydrofurans (e.g., 3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran) derives from crystallography studies, limiting direct comparability to DMF-d6’s solution-phase applications .
- Predicted properties (e.g., ChemSpider data) should be validated experimentally .
Biological Activity
2,5-Dimethylfuran-d6 (DMF-d6) is a deuterated derivative of 2,5-dimethylfuran (DMF), a heterocyclic compound with potential applications in biofuels and various biological contexts. Understanding the biological activity of DMF-d6 is crucial for evaluating its safety, efficacy, and potential therapeutic uses. This article delves into the biological properties of DMF-d6, including its cytotoxicity, metabolic pathways, and implications for human health.
- Molecular Formula : C6H8O (for DMF); C6H2D6O (for DMF-d6)
- Structure : DMF is characterized by a furan ring with two methyl groups at the 2 and 5 positions. The deuterated form replaces hydrogen atoms with deuterium, which can influence its biological behavior.
Cytotoxicity
Recent studies have explored the cytotoxic effects of DMF and its derivatives. For instance, while 5-hydroxymethylfurfural (5-HMF) exhibited weak cytotoxicity on various cancer cell lines (HCT-8, A549, SGC-7901), DMF-d6's cytotoxic profile remains less explored. However, it has been suggested that DMF may exhibit some level of cytotoxicity towards specific cancer cell lines.
Compound | Cell Line | Cytotoxicity Observed |
---|---|---|
5-HMF | HCT-8 | Weak |
A549 | Weak | |
SGC-7901 | Weak | |
DHMF | A549 | Moderate |
SGC-7901 | Moderate |
Metabolism and Toxicology
DMF-d6 is primarily metabolized in the liver. It has been noted that DMF can act as a biomarker for smoking due to its presence in cigar smoke and its low ciliary toxicity, which indicates minimal adverse effects on respiratory cilia . Furthermore, it has been implicated in the neurotoxic mechanisms associated with hexane exposure .
The metabolic pathways for DMF include conversion to various metabolites that may exhibit different biological activities. The presence of deuterium in DMF-d6 can alter metabolic rates and pathways compared to non-deuterated forms.
Case Studies and Research Findings
-
Cytotoxicity Evaluation :
- A study evaluated the effects of various furan derivatives on cancer cell lines. Although direct studies on DMF-d6 were scarce, related compounds exhibited varying degrees of cytotoxicity.
- In vitro tests indicated that while some furans had significant effects on cell proliferation, others like DHMF showed moderate inhibition of growth in specific cancer types .
- Toxicological Assessment :
- Environmental Impact :
Q & A
Basic Research Questions
Q. What methodologies are recommended for synthesizing 2,5-Dimethylfuran-d6 with high isotopic purity?
- Methodological Answer : Synthesis typically involves deuterium substitution via catalytic hydrogen-deuterium exchange or deuterated precursor routes. For example, hydrogenation of deuterated furan derivatives using Pd/C or PtO2 catalysts under deuterium gas can achieve >98% isotopic purity. Reaction conditions (e.g., temperature, pressure) must be optimized to minimize side reactions and retain structural integrity .
Q. Which analytical techniques are most effective for structural characterization of 2,5-Dimethylfuran-d6?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR identify proton environments and confirm deuterium substitution. <sup>2</sup>H NMR quantifies isotopic purity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and isotopic distribution. Electron ionization (EI) or electrospray ionization (ESI) modes are preferred .
- Infrared (IR) Spectroscopy : Detects C-D stretching vibrations (~2100–2200 cm<sup>−1</sup>) to confirm deuterium incorporation .
Q. What safety protocols are critical when handling 2,5-Dimethylfuran-d6 in laboratory settings?
- Methodological Answer :
- Ventilation : Use fume hoods to mitigate inhalation risks due to volatile organic compound (VOC) emissions.
- Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles to prevent skin/eye contact.
- Storage : Store in flame-resistant cabinets away from oxidizers, as furan derivatives are flammable. Refer to Safety Data Sheets (SDS) for compound-specific guidelines .
Advanced Research Questions
Q. How does deuterium substitution in 2,5-Dimethylfuran-d6 influence its reactivity in catalytic systems?
- Methodological Answer : Isotopic effects (e.g., kinetic isotope effects, KIE) alter reaction rates and pathways. For instance, C-D bonds have lower zero-point energy than C-H, slowing H/D exchange in acid-catalyzed reactions. Use isotopic labeling experiments coupled with kinetic studies to quantify these effects. Computational models (DFT) can predict transition states and isotope-specific activation energies .
Q. How can researchers resolve contradictions in reported thermodynamic properties (e.g., enthalpy of formation) of 2,5-Dimethylfuran-d6?
- Methodological Answer :
- Data Harmonization : Cross-reference experimental values from peer-reviewed sources (e.g., NIST databases) and validate using calorimetry or gas-phase measurements .
- Error Analysis : Assess purity of samples (via GC-MS) and calibration standards in prior studies. Reproduce experiments under controlled conditions to isolate variables .
Q. What computational strategies are optimal for modeling the electronic structure of 2,5-Dimethylfuran-d6?
- Methodological Answer :
- Density Functional Theory (DFT) : Use B3LYP/6-311++G(d,p) basis sets to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO).
- Molecular Dynamics (MD) : Simulate solvent interactions and isotopic effects on diffusion coefficients. Software like Gaussian or ORCA are recommended .
Q. What are the dominant degradation pathways of 2,5-Dimethylfuran-d6 under oxidative conditions, and how can they be monitored?
- Methodological Answer : Oxidative degradation via hydroxyl radicals (•OH) forms deuterated diketones and carboxylic acids. Use LC-MS/MS with deuterated internal standards (e.g., d4-succinic acid) to track degradation products. Accelerated stability studies under UV/H2O2 exposure can model environmental persistence .
Q. How can 2,5-Dimethylfuran-d6 be applied in biofuel research, and what are its combustion characteristics?
- Methodological Answer : As a biofuel candidate, its high energy density (∼31 MJ/L) and low water solubility make it suitable for blending with conventional fuels. Combustion analysis via bomb calorimetry and flame ionization detection (FID) quantifies heat release and emission profiles (e.g., NOx, CO). Compare with non-deuterated analogs to assess isotopic impacts on flame speed .
Q. What challenges arise in quantifying 2,5-Dimethylfuran-d6 in complex matrices using NMR?
- Methodological Answer : Signal overlap in crowded spectral regions (e.g., 1.5–2.5 ppm for methyl groups) complicates integration. Use deuterated solvents (e.g., DMSO-d6) and 2D NMR techniques (HSQC, COSY) to resolve peaks. Internal standards like tetramethylsilane (TMS) improve quantification accuracy .
Q. How can interdisciplinary approaches enhance research on 2,5-Dimethylfuran-d6’s biological interactions?
- Methodological Answer : Combine toxicology (e.g., in vitro cell viability assays) with isotopic tracing to study metabolic pathways. Collaborate with computational biologists to model enzyme interactions (e.g., cytochrome P450). Ethnographic methods, such as structured interviews with field experts, can identify overlooked research gaps .
Properties
IUPAC Name |
3,4-dideuterio-2-(deuteriomethyl)-5-(trideuteriomethyl)furan | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O/c1-5-3-4-6(2)7-5/h3-4H,1-2H3/i1D,2D3,3D,4D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSNUFIFRDBKVIE-SPDFDVHRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]CC1=C(C(=C(O1)C([2H])([2H])[2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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